molecular formula C9H13BrN2O2 B2966608 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1040377-17-0

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2966608
CAS No.: 1040377-17-0
M. Wt: 261.119
InChI Key: LUZUFIVVNUMTGP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a bromo-substituted pyrazole ring and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromo-1H-pyrazole and 2-methylpropanoic acid.

  • Reaction Steps: The pyrazole is first activated, followed by esterification with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where reactants are added sequentially under controlled conditions.

  • Continuous Flow Process: Some industrial setups use continuous flow reactors to enhance efficiency and control reaction parameters more precisely.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a different pyrazole derivative.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Hydrogenated pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Contains an alcohol group instead of an ester group.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZUFIVVNUMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-17-0
Record name Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 was reacted with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran to give IV (CAS Reg. No. 1040377-17-0).
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate except that methyl 3-(bromomethyl)benzoate was replaced with ethyl 2-bromo-2-methylpropanoate. LCMS, [M+H]+=261.0.
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